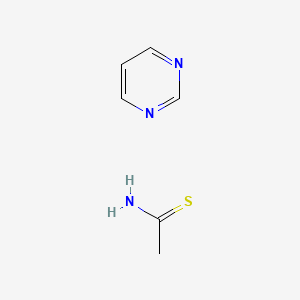

Ethanethioamide--pyrimidine (1/1)

Description

Properties

CAS No. |

664365-69-9 |

|---|---|

Molecular Formula |

C6H9N3S |

Molecular Weight |

155.22 g/mol |

IUPAC Name |

ethanethioamide;pyrimidine |

InChI |

InChI=1S/C4H4N2.C2H5NS/c1-2-5-4-6-3-1;1-2(3)4/h1-4H;1H3,(H2,3,4) |

InChI Key |

MYFWTCSMWSDSTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)N.C1=CN=CN=C1 |

Origin of Product |

United States |

Contextualization Within Thioamide and Pyrimidine Chemistry

The hypothetical Ethanethioamide-Pyrimidine (1/1) system brings together two important classes of organic compounds: thioamides and pyrimidines. Each class possesses distinct chemical properties that would govern the nature of their interaction.

Thioamides, characterized by the R-C(S)-N(R')R'' functional group, are sulfur analogs of amides. The substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom imparts unique physicochemical properties. nih.gov The thioamide functional group is known to be more reactive than the corresponding amide. nih.gov The carbon-sulfur double bond is significantly longer than a carbon-oxygen double bond, and the sulfur atom has a larger van der Waals radius. nih.gov These differences influence the geometry and non-covalent interaction capabilities of thioamides. nih.gov Notably, the thioamide N-H group is a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen in an amide. nih.gov

Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a vast number of biologically active molecules and synthetic materials. researchgate.netresearchgate.net The nitrogen atoms in the pyrimidine (B1678525) ring are sites of basicity and can readily participate in hydrogen bonding and coordination complexes. researchgate.net The pyrimidine ring system can engage in various non-covalent interactions, which are crucial for its role in biological systems and materials science. rsc.org

The formation of a 1:1 adduct between ethanethioamide and pyrimidine would likely be driven by non-covalent interactions, such as hydrogen bonding between the thioamide N-H group and the nitrogen atoms of the pyrimidine ring.

Significance of the Ethanethioamide Pyrimidine 1/1 System for Fundamental Chemical Understanding

Direct Synthesis Approaches to Ethanethioamide-Pyrimidine (1/1) Co-crystals or Salts

The formation of a 1:1 co-crystal or salt between ethanethioamide and pyrimidine represents a direct approach to combining these two molecules. This strategy relies on the non-covalent interactions between the two components. Ethanethioamide, with its thioamide group, can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the sulfur atom). nih.gov Pyrimidine, a heterocyclic aromatic compound, possesses two nitrogen atoms that are effective hydrogen bond acceptors.

Theoretically, these complementary features could facilitate the self-assembly of ethanethioamide and pyrimidine into a stable co-crystal lattice. However, a review of the current scientific literature does not yield specific examples or dedicated studies on the synthesis of a stable, isolated "Ethanethioamide--pyrimidine (1/1)" co-crystal or salt. The primary focus of research involving these two moieties lies in the use of ethanethioamide as a reactant in the covalent synthesis of the pyrimidine ring.

Ethanethioamide as a Precursor in Pyrimidine Ring Synthesis

Ethanethioamide and its derivatives are highly versatile synthons in the construction of the pyrimidine ring. The thioamide functional group is more reactive than its amide counterpart and can participate in various ring-forming reactions. nih.gov

Cyclization Reactions Involving Ethanethioamide Derivatives

Cyclization reactions are a fundamental strategy for synthesizing heterocyclic compounds. In this context, ethanethioamide derivatives, often generated in situ, undergo cyclization with other reagents to form the pyrimidine core. These reactions typically involve the condensation of the thioamide with a molecule containing two electrophilic centers or a functional group susceptible to nucleophilic attack followed by intramolecular cyclization.

For instance, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a thiourea (B124793) derivative which shares reactivity principles with ethanethioamide, can be used as a building block for new heterocycles. Condensation of this compound with various reagents like chloroacetic acid or diethyl malonate leads to the formation of pyrimidine and thiazole (B1198619) moieties. researchgate.net Another approach involves the reaction of thioamides with α,β-unsaturated ketones in the presence of a base, leading to substituted pyrimidines through a [3+3] annulation-oxidation sequence. mdpi.com

Multicomponent Reactions Incorporating Ethanethioamide Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. bohrium.comchemistryforsustainability.org Ethanethioamide and related thioamides are valuable components in MCRs for the synthesis of diverse pyrimidine libraries.

One such strategy involves a four-component reaction between phosphonates, nitriles, aldehydes, and isothiocyanates (a class of compounds related to thioamides) to prepare dihydropyrimidines and thiazines. nih.gov By changing the isocyanate component to an isothiocyanate, thiazines are formed efficiently, demonstrating the versatility of sulfur-containing reagents in these reactions. nih.gov Another example is the one-pot, three-component reaction of an aldehyde, malononitrile, and a thioamide derivative (benzamidine hydrochloride) to yield pyrimidine derivatives. growingscience.com These MCRs benefit from operational simplicity and the ability to generate structural diversity in a single step. bohrium.comchemistryforsustainability.org

Optimization of Reaction Conditions for Synthesis

The success of pyrimidine synthesis using ethanethioamide precursors is highly dependent on the reaction conditions. Careful optimization of solvents, temperature, and reaction time is crucial for achieving high yields and purity.

Solvent Effects and Reaction Media

The choice of solvent can significantly influence the outcome of pyrimidine synthesis. In many reported syntheses of pyrimidine derivatives, a range of solvents has been tested to find the optimal medium. For the synthesis of certain pyrimidine derivatives, polar aprotic solvents like DMF, THF, and acetonitrile (B52724) (CH3CN) have been used, though in some cases, they resulted in lower yields compared to mixed solvent systems. researchgate.net

For example, in the synthesis of an indole-3-carbaldehyde derivative, a mixture of water and ethanol (B145695) (H2O/EtOH) in a 2:3 ratio was found to significantly improve the yield. researchgate.net In other multicomponent reactions, solvents are chosen based on the specific catalyst and reactants. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols was optimized by screening various solvents to achieve high regioselectivity and yields. bohrium.com The use of environmentally benign solvents like water or solvent-free conditions is also a growing trend in green chemistry approaches to pyrimidine synthesis. growingscience.com

| Solvent | Yield (%) | Reference |

|---|---|---|

| H2O/EtOH (2:3) | High | researchgate.net |

| DMF | Low | researchgate.net |

| THF | Low | researchgate.net |

| CH3CN | Low | researchgate.net |

| CHCl3 | Low | researchgate.net |

| DCM | Low | researchgate.net |

Temperature and Time Dependencies

Reaction temperature and duration are critical parameters that must be controlled to ensure efficient synthesis and minimize side reactions. Many pyrimidine syntheses are conducted at elevated temperatures to overcome activation energy barriers. For example, a palladium-catalyzed oxidative process for the synthesis of pyrimidine carboxamides was carried out at 120 °C for 24 hours. bohrium.com

Conversely, some reactions proceed efficiently at room temperature. A four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives, which share synthetic principles with pyrimidines, was conducted at room temperature for just 20 minutes using piperidine (B6355638) as a catalyst. The optimization of these parameters is often achieved through systematic screening. For instance, in a study on the multicomponent synthesis of pyrimidines, different temperatures were tested to find the optimal conditions for the iridium-catalyzed reaction. bohrium.com

| Reaction Type | Temperature | Time | Reference |

|---|---|---|---|

| Palladium-catalyzed oxidative synthesis of pyrimidine carboxamides | 120 °C | 24 h | bohrium.com |

| Four-component synthesis of pyrano[2,3-c]pyrazoles | Room Temperature | 20 min | |

| Iridium-catalyzed multicomponent pyrimidine synthesis | Optimized via screening | Not specified | bohrium.com |

Reagent Stoichiometry and Catalysis

The synthesis of pyrimidine derivatives from ethanethioamide and related precursors is a process where the stoichiometry of the reactants and the choice of catalyst play a pivotal role in determining the reaction's efficiency, yield, and even the final product structure. Research into these synthetic routes has explored a variety of conditions, from catalyzed reactions in solution to solvent-free and catalyst-free approaches, each with distinct stoichiometric considerations.

The molar ratio of reactants is a critical factor. For instance, in the synthesis of new imidazolidine (B613845) and tetrahydropyrimidine (B8763341) derivatives from (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide, the stoichiometry between the thioamide and the diaminoalkane reactant is a key parameter. dntb.gov.uaresearchgate.net Two distinct sets of reaction conditions have been explored, each employing a different stoichiometric ratio to achieve the desired products. researchgate.net

Under one set of conditions, a suspension of the ethanethioamide derivative (1 equivalent) and a diaminoalkane (2 equivalents) in absolute ethanol is heated under reflux. dntb.gov.uaresearchgate.net An alternative, solvent-free approach involves stirring a solution of the thioamide (1 equivalent) in a larger excess of the diaminoalkane (3 equivalents) at room temperature. researchgate.net The yields of the resulting products vary depending on the chosen stoichiometry and reaction conditions. researchgate.net

| Thioamide Reactant | Co-reactant | Stoichiometric Ratio (Thioamide:Co-reactant) | Reaction Conditions | Reference |

|---|---|---|---|---|

| (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide | Diaminoalkanes | 1 : 2 | Heated under reflux in absolute ethanol for 16–22 h | dntb.gov.uaresearchgate.net |

| (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide | Diaminoalkanes | 1 : 3 | Stirred under solvent-free conditions at room temperature for 3 days | researchgate.net |

Catalysis introduces another layer of control and efficiency to the synthesis of pyrimidine derivatives. A wide array of catalysts have been successfully employed to facilitate these reactions, ranging from solid supports and metal catalysts to green catalysts and even catalyst-free microwave-assisted methods.

For example, basic alumina (B75360) has been utilized as a solid support for the cyclization reaction of aminocarbonitrile with thiourea, yielding pyrimidine derivatives in approximately 73% yield. nih.gov This method circumvents the need for an external acid or base. nih.gov In contrast, conducting the same reaction under catalyst-free and solvent-free conditions resulted in a significantly lower yield of only 20%. nih.gov

Various metal-based catalysts have also been shown to be effective. Zinc bromide (ZnBr2) has been used in the [5+1] annulation of enamidines to produce polysubstituted pyrimidines. mdpi.com Copper-catalyzed tandem reactions have been developed for the synthesis of novel sulfonamide pyrimidine derivatives with high yields. mdpi.com

In the pursuit of more sustainable synthetic methods, "green" catalysts have been investigated. Nano ZnO has been employed as a green catalyst in a one-pot, multicomponent reaction to synthesize bisfused cycles incorporating a pyrido[2,3-d]pyrimidine (B1209978) moiety, with microwave-assisted reactions achieving high yields of 89-95% in just 10 minutes. researchgate.net β-cyclodextrin (β-CD), a recyclable and non-toxic material, has been used as a catalyst for the synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com Other catalysts reported for the synthesis of pyrimidine derivatives include potassium carbonate, ammonium (B1175870) chloride, and phosphorous pentoxide. nih.gov In some cases, a catalytic quantity of an organic base like piperidine is sufficient to promote the reaction, for instance in the reaction of enaminonitrile with thiourea. nih.gov

| Catalyst | Type of Synthesis | Key Research Findings | Reference |

|---|---|---|---|

| Basic Alumina | Cyclization of aminocarbonitrile with thiourea | Acts as a solid support, eliminating the need for an external base or acid, yielding ~73% product. | nih.gov |

| Nano ZnO | One-pot, multicomponent synthesis of pyrido[2,3-d]pyrimidine moiety | A green catalyst; microwave-assisted method gives high yields (89-95%) in a short reaction time (10 min). | researchgate.net |

| Zinc Bromide (ZnBr2) | [5+1] annulation of enamidines | Effectively catalyzes the formation of polysubstituted pyrimidines. | mdpi.com |

| Copper Catalyst | Tandem reaction for sulfonamide pyrimidine derivatives | Enables the synthesis of a novel class of sulfonamide pyrimidines in high yields (up to 87%). | mdpi.com |

| β-Cyclodextrin (β-CD) | Synthesis from substituted phenyl and heterocyclic aldehydes in aqueous medium | A recyclable, inexpensive, and non-toxic catalyst for synthesis in water. | mdpi.com |

| Piperidine | Reaction of enaminonitrile with thiourea | A catalytic amount is effective for the synthesis of fused pyrimidine derivatives. | nih.gov |

| Potassium Carbonate, Ammonium Chloride, Phosphorous Pentoxide | Condensation of aromatic aldehydes, urea (B33335), and malononitrile | Used as catalysts in the synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives. | nih.gov |

Mechanistic Pathways of Formation

The synthesis of pyrimidine-containing structures from precursors like ethanethioamide often proceeds through several key mechanistic steps.

Nucleophilic addition is a fundamental process in the formation of many heterocyclic compounds, including pyrimidines. academie-sciences.fracademie-sciences.fr In the context of ethanethioamide and pyrimidine synthesis, a nucleophile, such as an amine or a carbanion, attacks an electrophilic center, typically a carbonyl carbon or a carbon-carbon double bond. academie-sciences.fracademie-sciences.fr For instance, the reaction can be initiated by the nucleophilic attack of an amine on a carbonyl group, forming a tetrahedral intermediate. umich.edu This is a crucial step in the build-up of the pyrimidine ring structure. The directionality of this attack is not perpendicular to the carbonyl bond but rather follows a specific trajectory, as established by early computational studies. academie-sciences.fr

The general mechanism for the formation of pyrimidines can involve the nucleophilic addition of an active site cysteine to carbon-6 of the pyrimidine ring. umich.edu This is followed by a methyl transfer to carbon-5, leading to a methylated covalent adduct. Subsequent proton abstraction and beta-elimination of the nucleophile regenerate the double bond, yielding the final methylated pyrimidine. umich.edu

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of an amine on a carbonyl group. | Tetrahedral intermediate |

| 2 | Formation of a C-N bond and subsequent cyclization. | Cyclic intermediate |

| 3 | Dehydration or elimination to form the aromatic pyrimidine ring. | Final pyrimidine product |

Cyclocondensation reactions are pivotal in forming the pyrimidine ring. mdpi.com These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. mdpi.comekb.eg In the synthesis of pyrazolo[1,5-a]pyrimidines, for example, the process involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. mdpi.com The reaction between an amidine and a β-dicarbonyl compound is a classic example of cyclocondensation leading to a pyrimidine ring. The initial step is often a nucleophilic addition, followed by an intramolecular condensation and dehydration to yield the aromatic ring. mdpi.com

A proposed mechanism for the formation of certain pyrimidine derivatives involves an initial N-acylimine formation from an aldehyde and urea. researchgate.net This is followed by the reaction with an enol to form an open-chain intermediate, which then cyclizes. researchgate.net Another example is the reaction of aminocarbonitrile derivatives with benzohydrazide (B10538) in the presence of a base like sodium ethoxide to yield a pyrimidine derivative. nih.gov

Addition-elimination mechanisms are also common in the synthesis of pyrimidine derivatives. mdpi.com In these reactions, a nucleophile adds to a substrate, followed by the elimination of a leaving group. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can be controlled by using a dimethylamino leaving group, where the initial condensation proceeds via an aza-Michael type addition-elimination mechanism. mdpi.com This is followed by a cyclocondensation step. mdpi.com

The reaction of a mercaptopyrimidine with aromatic aldehydes and urea or similar compounds can proceed through the formation of a non-isolable unsaturated system, followed by a conjugated addition of a nucleophilic nitrogen, leading to pyrimidine cyclization and elimination of H2S. ekb.eg

Ring Transformations and Rearrangements Initiated by Ethanethioamide or Pyrimidine Components

Ring transformations and rearrangements are important reactions in heterocyclic chemistry, allowing for the synthesis of diverse structures. A novel compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, is synthesized through a series of reactions including addition, rearrangement, and intramolecular cyclization. nih.gov The process involves a Curtius rearrangement of an azide (B81097) group to an isocyanate. nih.gov

Photochemical Reactions and Their Mechanisms

Photochemical reactions can induce transformations in pyrimidine derivatives. nih.gov The absorption of a photon excites the molecule, leading to various chemical processes such as photoionization, photodissociation, photoaddition, and photoisomerization. nih.gov The presence of aromatic chromophore systems and photo-dissociable bonds in a molecule makes it susceptible to light-induced adverse effects. nih.gov

The photochemical degradation of some drugs containing a pyrimidine ring can lead to the formation of degradation products with different properties. nih.gov For instance, the photolysis of HONO can generate hydroxyl radicals that attack the aromatic ring of a compound, initiating a series of reactions. researchgate.net Theoretical studies using computational chemistry tools have been employed to investigate the mechanisms of photochemical reactions, including those involving carbocation rearrangements and the role of excited states. escholarship.org The photochemistry of pyrimidine N-oxides has been studied, with suggestions that a triplet excited state is responsible for some reactions, while the excited singlet state leads to isomerizations and rearrangements. wur.nl

Role of Leaving Groups and Steric Hindrance in Reaction Pathways

The nature of the leaving group and steric hindrance around the reaction center play crucial roles in determining the pathway and rate of nucleophilic substitution reactions, which are often involved in the synthesis and modification of pyrimidine derivatives. dalalinstitute.comnumberanalytics.com

A good leaving group, which is typically a weak base, can stabilize the transition state and facilitate the reaction. numberanalytics.com The ease of detachment of an electrofuge increases with the increasing polarity of the carbon-leaving group bond. dalalinstitute.com In SN2 reactions, the rate is significantly influenced by the leaving group's ability. numberanalytics.com

Steric hindrance, the spatial arrangement of atoms or groups at or near the reacting site, can impede the approach of a nucleophile. libretexts.org In SN2 reactions, which involve a backside attack, steric hindrance significantly reduces the reaction rate. numberanalytics.comlibretexts.org As the number of bulky R groups around the electrophilic carbon increases, the reaction rate diminishes. libretexts.org For tertiary substrates, steric hindrance is often so severe that SN2 reactions are not feasible. libretexts.orgchemistryhall.com In such cases, an SN1 mechanism, involving a carbocation intermediate, may be favored. chemistryhall.com

| Factor | Effect on Reaction Pathway | Example |

|---|---|---|

| Good Leaving Group | Facilitates nucleophilic substitution by stabilizing the transition state. numberanalytics.com | Iodide and bromide are effective leaving groups in SN2 reactions. numberanalytics.com |

| Poor Leaving Group | Hinders nucleophilic substitution. | Hydroxide is generally a poor leaving group unless protonated. |

| Low Steric Hindrance | Favors SN2 reactions by allowing backside attack of the nucleophile. libretexts.org | Primary alkyl halides react readily via SN2 mechanism. numberanalytics.com |

| High Steric Hindrance | Inhibits SN2 reactions and may promote SN1 reactions. libretexts.orgchemistryhall.com | Tertiary alkyl halides are unreactive towards SN2 reactions. libretexts.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis of Ethanethioamide-Pyrimidine (1/1)

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data was found for the 1:1 cocrystal of ethanethioamide and pyrimidine (B1678525). Detailed experimental values required for a full structural elucidation are therefore not publicly available. For context, such an analysis would typically involve the following.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.deunimi.it This method would provide unequivocal proof of the formation of the Ethanethioamide-Pyrimidine (1/1) cocrystal and reveal the specific molecular connectivity and conformation of the constituent molecules within the crystal lattice. The analysis would identify the intermolecular interactions, such as hydrogen bonds, that stabilize the cocrystal structure. While SCXRD studies have been conducted on various pyrimidine derivatives and their cocrystals, data for this specific complex has not been reported. mdpi.comresearchgate.netnih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed geometric information, including the lengths of all covalent bonds, the angles between them, and the torsion angles describing the conformation of the molecules, would be derived from the SCXRD data. uol.deresearchgate.net This information is critical for confirming the molecular structures of ethanethioamide and pyrimidine within the cocrystal and for assessing how their geometries might be perturbed by the intermolecular interactions in the solid state. researchgate.net In the absence of a published crystal structure for the Ethanethioamide-Pyrimidine (1/1) complex, a table of these specific parameters cannot be compiled.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules in solution and in the solid state. For the Ethanethioamide-Pyrimidine (1/1) cocrystal, NMR would confirm the 1:1 stoichiometry and provide insights into the electronic and structural changes that occur upon cocrystal formation. However, a search of the scientific literature did not yield specific experimental ¹H or ¹³C NMR data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignments and Conformation

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. ceon.rs A ¹H NMR spectrum of the cocrystal would show characteristic signals for the protons of both the ethanethioamide and pyrimidine moieties. Changes in the chemical shifts (δ) of the pyrimidine and ethanethioamide protons compared to the individual starting materials would indicate the formation of intermolecular interactions, such as hydrogen bonding, in solution. researchgate.netnih.gov For pyrimidine itself, the proton signals are well-documented. chemicalbook.com However, specific assignments and conformational analysis for the 1:1 complex have not been reported.

Table 1: Hypothetical ¹H NMR Spectroscopic Data No experimental data is available. This table is for illustrative purposes only.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments and Structural Confirmation

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. d-nb.infohumic-substances.org Each unique carbon atom in the cocrystal would give a distinct signal in the ¹³C NMR spectrum, and the chemical shifts would be sensitive to the local electronic environment. ceon.rs This technique would be used to confirm the presence of both ethanethioamide and pyrimidine in the sample and to support the structural information obtained from other methods. rsc.org The ¹³C NMR data for pyrimidine is known, but specific data for the 1:1 cocrystal is not available in the reviewed literature. nih.gov

Table 2: Hypothetical ¹³C NMR Spectroscopic Data No experimental data is available. This table is for illustrative purposes only.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

Two-Dimensional (2D) NMR Techniques for Structural Correlation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for determining the molecular structure of the Ethanethioamide--pyrimidine (1/1) complex. Unlike one-dimensional NMR, 2D NMR disperses signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei within the molecular assembly.

For the Ethanethioamide--pyrimidine (1/1) complex, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the assignments of protons and carbons for both the ethanethioamide and pyrimidine moieties.

COSY would establish proton-proton (¹H-¹H) coupling within each component, for instance, confirming the relationship between the methyl and N-H protons of ethanethioamide.

HSQC would correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning the carbons of the pyrimidine ring to their attached protons.

Furthermore, through-space correlation techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. A NOESY experiment would detect spatial proximities between protons of the ethanethioamide molecule and the pyrimidine molecule, providing direct evidence of the 1:1 complex formation and its specific three-dimensional arrangement. For example, a cross-peak between the N-H protons of ethanethioamide and the ring protons or nitrogen-adjacent carbons of pyrimidine would confirm the hydrogen-bonding interface.

Interactive Data Table: Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Correlated Nuclei | Information Gained for Ethanethioamide--pyrimidine (1/1) |

| COSY | ¹H – ¹H | Confirms scalar coupling between protons within the ethanethioamide and pyrimidine molecules independently. |

| HSQC | ¹H – ¹³C (one bond) | Links each proton to its directly attached carbon atom, confirming assignments for both components. |

| HMBC | ¹H – ¹³C (multiple bonds) | Establishes connectivity across 2-3 bonds, confirming the carbon framework of each molecule and assigning quaternary carbons. |

| NOESY/ROESY | ¹H – ¹H (through space) | Provides direct evidence of the 1:1 complex by showing spatial proximity between protons on ethanethioamide and protons on pyrimidine, elucidating the geometry of the hydrogen-bonded interface. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is essential for identifying functional groups and probing the intermolecular interactions, such as hydrogen bonds, that define the Ethanethioamide--pyrimidine (1/1) complex.

Fourier Transform Infrared (FT-IR) Spectrometry

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. In the context of the 1:1 complex, FT-IR is particularly sensitive to changes in bond polarity and strength upon hydrogen bond formation. nih.gov

The spectrum of the complex would show characteristic shifts compared to the spectra of the individual components. The N-H stretching vibrations of the ethanethioamide amino group, typically appearing as sharp bands, would be expected to broaden and shift to lower wavenumbers (a red shift). This occurs because the hydrogen bond to the nitrogen atom of the pyrimidine ring weakens the N-H bond. Similarly, the C=S (thioamide) stretching vibration may experience a shift. Vibrational modes of the pyrimidine ring are also expected to be perturbed due to the alteration of the ring's electron density upon accepting a hydrogen bond. nih.gov

Interactive Data Table: Predicted FT-IR Vibrational Frequencies (cm⁻¹)

| Functional Group/Vibration | Ethanethioamide (Thioacetamide) nih.gov | Pyrimidine core.ac.uk | Expected in Ethanethioamide--pyrimidine (1/1) Complex |

| N-H Stretch (Amide) | ~3370, ~3160 | N/A | Broadened and shifted to lower wavenumbers (e.g., 3300-3050) |

| C-H Stretch (Aromatic) | N/A | ~3050 | Minor shifts |

| C-H Stretch (Aliphatic) | ~2920 | N/A | Minor shifts |

| C=N Ring Stretch | N/A | ~1570, ~1465 | Perturbed, potential shifts in position and intensity |

| N-H Bend (Amide) | ~1620 | N/A | Shifted due to H-bonding |

| C=S Stretch (Thioamide) | ~720 | N/A | Shifted due to changes in electronic environment |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. tandfonline.comresearchgate.net For the Ethanethioamide--pyrimidine (1/1) complex, Raman spectroscopy would be effective in probing the pyrimidine ring's symmetric breathing modes and the C=S bond of ethanethioamide.

Upon complexation, shifts in the Raman-active modes of the pyrimidine ring would indicate an interaction with ethanethioamide. The C=S stretching vibration, which is typically a strong band in the Raman spectrum of thioamides, would also be a key diagnostic peak. nih.gov Changes in its frequency and intensity would provide insight into the electronic redistribution within the thioamide group upon forming a hydrogen bond.

Interactive Data Table: Predicted Raman Shifts (cm⁻¹)

| Functional Group/Vibration | Ethanethioamide (Thioacetamide) nih.gov | Pyrimidine researchgate.net | Expected in Ethanethioamide--pyrimidine (1/1) Complex |

| Ring Breathing Mode | N/A | ~990, ~1030 | Shifts in frequency and changes in intensity upon H-bonding |

| C-H Bending | N/A | ~1150, ~1235 | Minor perturbations |

| C=S Stretch | Strong band ~720 | N/A | Shifted frequency indicating interaction |

| N-H Stretch | Weak intensity | N/A | Broadened and shifted, though typically weak in Raman spectra |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of the complex and understanding its stability and fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of non-covalent complexes by transferring them from solution to the gas phase with minimal fragmentation. nih.gov For the Ethanethioamide--pyrimidine (1/1) complex, ESI-MS would be the method of choice to confirm the stoichiometry of the interaction.

It is expected that the ESI mass spectrum, recorded in positive ion mode, would show a prominent peak corresponding to the protonated intact complex, [Ethanethioamide + Pyrimidine + H]⁺. nih.govresearchgate.net The detection of this ion at the expected mass-to-charge ratio (m/z) would provide direct evidence of the 1:1 association. The relative intensity of this complex ion versus the ions of the individual components can also offer insights into the binding affinity in the gas phase.

Interactive Data Table: Expected Ions in ESI-MS

| Ion Species | Formula | Calculated m/z | Significance |

| [Ethanethioamide+H]⁺ | C₂H₆NS⁺ | 76.02 | Protonated monomer of ethanethioamide |

| [Pyrimidine+H]⁺ | C₄H₅N₂⁺ | 81.05 | Protonated monomer of pyrimidine |

| [Complex+H]⁺ | C₆H₁₀N₃S⁺ | 156.06 | Protonated 1:1 complex, confirming stoichiometry |

| [Complex+Na]⁺ | C₆H₉N₃SNa⁺ | 178.04 | Sodiated 1:1 complex adduct |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons, leading to extensive and reproducible fragmentation. acdlabs.com Due to its high-energy nature, EI-MS is not suitable for observing the intact non-covalent Ethanethioamide--pyrimidine (1/1) complex. Instead, the mass spectrum would be a superposition of the fragmentation patterns of the individual ethanethioamide and pyrimidine components. libretexts.orgcreative-proteomics.com

The NIST WebBook provides the mass spectrum for ethanethioamide (thioacetamide), showing characteristic fragments. nist.gov Pyrimidine also has a well-documented fragmentation pattern, often involving the loss of HCN. acs.org Analyzing these patterns helps confirm the presence of both constituent molecules in the sample.

Interactive Data Table: Predicted Major Fragments in EI-MS

| Compound | Molecular Ion (M⁺˙) m/z | Key Fragment Ions (m/z) | Interpretation of Fragments |

| Ethanethioamide nist.gov | 75 | 60, 42, 41 | Loss of •CH₃; [CH₂CS]⁺•; [CH₃CN]⁺• |

| Pyrimidine acs.org | 80 | 53, 52, 26 | Loss of HCN; Loss of H₂C₂N•; [CN]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Due to the absence of specific experimental data for the Ethanethioamide--pyrimidine (1/1) cocrystal in the available scientific literature, a detailed analysis of its MALDI-TOF-MS fragmentation pattern cannot be provided at this time. This technique is a soft ionization method crucial for determining the molecular weight of thermally labile and non-volatile compounds, such as cocrystals. In a typical MALDI-TOF-MS analysis of a cocrystal, one would expect to observe peaks corresponding to the individual components (ethanethioamide and pyrimidine) as well as potential adducts or fragments, depending on the laser intensity and the matrix used. The resulting mass spectrum would provide unequivocal evidence of the presence of both molecular species in the crystal lattice and could offer insights into the gas-phase stability of the cocrystal complex. Further empirical studies are required to generate and interpret the MALDI-TOF-MS data for this specific compound.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique for confirming the empirical formula and the stoichiometric ratio of a chemical compound. For the Ethanethioamide--pyrimidine (1/1) cocrystal, this analysis would involve the quantitative determination of the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The theoretical elemental composition can be calculated based on the chemical formulas of ethanethioamide (C₂H₅NS) and pyrimidine (C₄H₄N₂).

The expected elemental composition for a 1:1 stoichiometric ratio is presented in the table below. The confirmation of the cocrystal's stoichiometry is achieved when the experimentally determined percentages closely match these theoretical values, within an acceptable margin of error.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | Calculated Value | Data Not Available |

| Hydrogen (H) | Calculated Value | Data Not Available |

| Nitrogen (N) | Calculated Value | Data Not Available |

| Sulfur (S) | Calculated Value | Data Not Available |

Currently, specific experimental elemental analysis data for Ethanethioamide--pyrimidine (1/1) is not available in the reviewed literature.

Thermal Analysis Techniques for Solid-State Behavior (e.g., DSC-TGA)

The solid-state behavior of the Ethanethioamide--pyrimidine (1/1) cocrystal would be investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical information about the thermal stability, phase transitions, and decomposition of the material.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a cocrystal, the DSC thermogram would be expected to show a single, sharp endothermic peak at a melting point that is distinct from the melting points of the individual coformers (ethanethioamide and pyrimidine). This distinct melting point is a primary indicator of the formation of a new crystalline phase.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve for the Ethanethioamide--pyrimidine (1/1) cocrystal would reveal its thermal stability and decomposition profile. The onset of mass loss indicates the temperature at which the compound begins to decompose. The pattern of mass loss can provide insights into the decomposition mechanism and the stoichiometry of the components.

| Thermal Analysis Technique | Expected Observations | Specific Data |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | A single, sharp endothermic peak at a unique melting point. | Data Not Available |

| Thermogravimetric Analysis (TGA) | Onset of decomposition at a specific temperature, indicating thermal stability. | Data Not Available |

Specific DSC and TGA data for the Ethanethioamide--pyrimidine (1/1) cocrystal are not available in the current body of scientific literature. Experimental investigation is necessary to determine its precise thermal properties.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of the ethanethioamide-pyrimidine compound.

Electronic Structure and Molecular Geometry Optimization

DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been employed to determine the optimized molecular geometry of ethanethioamide-pyrimidine derivatives. nih.gov These studies provide detailed information on bond lengths and bond angles, which are often in good agreement with experimental data. semanticscholar.orgmdpi.com For instance, the calculated bond length for the C-S bond is approximately 1.767 Å, and for the C-N bond, it is around 1.354 Å. semanticscholar.org The planarity of the thiophene (B33073) part of related structures has been confirmed by dihedral angles approaching 179.9°. semanticscholar.org

The electronic structure of such compounds is crucial for understanding their reactivity. nih.gov DFT calculations help in determining the distribution of electron density and identifying the most reactive sites within the molecule. researchgate.net The incorporation of nitrogen atoms within the pyrimidine (B1678525) ring imparts unique electronic characteristics that influence its interactions with biological targets. nih.gov

Conformational Analysis and Tautomerism Studies

Conformational analysis of pyrimidine derivatives is essential for understanding their biological activity. Studies have shown that the nature of substituents on the pyrimidine ring significantly influences the preferred glycosyl conformation. nih.gov The presence of different tautomers, such as the thione form, can be investigated using spectroscopic techniques like FT-IR and NMR, and the results can be supported by theoretical calculations. nih.gov For some related compounds, the endo-enol tautomer is found to be more stable than the exo-enol form due to hydrogen bond stabilization. conicet.gov.ar The size of the π-system also plays a role in the proportion of endo- and exo-cyclic enols. conicet.gov.ar Tautomeric preferences can be influenced by factors like resonance and charge transfer energies. sapub.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. science.govnumberanalytics.com The energy gap between HOMO and LUMO (HOMO-LUMO gap) provides a measure of the molecule's reactivity. numberanalytics.com For pyrimidine derivatives, DFT calculations have been used to compute the HOMO and LUMO energies. acs.org The spatial distribution of these orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of different parts of the molecule. researchgate.net In many related systems, the HOMO is located on the entire chain of the molecule, while the LUMO's location can be influenced by the addition of different functional groups. researchgate.net

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the nature of chemical bonds based on the topology of the electron density. researchgate.net By identifying bond critical points (BCPs), QTAIM can characterize the type and strength of interactions, including covalent and hydrogen bonds. researchgate.net This methodology has been applied to study the intramolecular distribution of electronic charge density in various heterocyclic compounds, allowing for a detailed characterization of their bonds. researchgate.net The analysis of topological parameters at the BCPs reveals the nature of the interactions, distinguishing between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds) interactions. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions with other molecules, such as biological macromolecules.

Dynamics of Hydrogen Bonds

MD simulations are particularly useful for studying the dynamics of hydrogen bonds. ub.edu These simulations can reveal the stability and occupancy of hydrogen bonds between a ligand and a protein, which is critical for understanding binding affinity and selectivity. plos.orgnih.gov For example, simulations have shown that stable hydrogen bonds are maintained between agonists and receptors like TLR7 and TLR8. plos.org The distance between hydrogen bond donor and acceptor atoms can be monitored throughout the simulation to assess the strength and persistence of these interactions. nih.gov In some cases, MD simulations have revealed that one enantiomer may form stronger or more persistent hydrogen bonds than the other, providing a basis for chiral recognition. nih.gov

Energy Frameworks and Non-Covalent Interaction (NCI) Analysis

The stability and structure of the Ethanethioamide--pyrimidine (1/1) complex are governed by a network of non-covalent interactions (NCIs). mdpi.com These interactions, which include hydrogen bonds and van der Waals forces, are weaker than covalent bonds but are critical for determining the three-dimensional structure and function of molecular assemblies. nih.govjussieu.fr

Detailed Research Findings: NCI analysis is a computational technique used to visualize and understand weak interactions in real space based on the electron density and its derivatives. jussieu.fr This method allows for the identification of stabilizing interactions, such as hydrogen bonds and π-stacking, as well as destabilizing steric repulsions. nih.govjussieu.fr

To quantify the forces at play, the total non-covalent interaction energy can be decomposed into physically meaningful components using methods like Symmetry-Adapted Perturbation Theory (SAPT). mdpi.com This analysis provides a detailed picture of the nature of the binding forces.

Electrostatics: Interactions between the static charge distributions of the molecules.

Exchange-Repulsion: A short-range repulsive term arising from the Pauli exclusion principle.

Induction (Polarization): The distortion of a molecule's electron cloud in response to the electric field of another.

Dispersion: Attractive forces arising from correlated electron fluctuations, crucial for stacking interactions.

Studies on nucleotide fragments show that for hydrogen-bonded systems, the interaction is dominated by electrostatics and exchange-repulsion, while dispersion and induction make smaller contributions. mdpi.com For the Ethanethioamide--pyrimidine complex, similar interactions would be expected, with the sulfur and nitrogen atoms of ethanethioamide likely participating in hydrogen bonding with the pyrimidine ring.

| Energy Component | Typical Contribution (kcal/mol) | Physical Origin | Relevance to Ethanethioamide--pyrimidine |

|---|---|---|---|

| Electrostatics (E_elec) | -10 to -20 | Coulombic attraction/repulsion between static charge distributions. mdpi.com | Dominant attractive force in hydrogen bonds (e.g., N-H···N). |

| Exchange (E_exch) | +10 to +20 | Pauli repulsion from overlapping electron clouds. mdpi.com | Major repulsive component, prevents molecular collapse. |

| Induction (E_ind) | -2 to -7 | Molecular polarization and charge transfer. mdpi.com | Stabilizes the complex through electronic redistribution. |

| Dispersion (E_disp) | -2 to -8 | Correlated fluctuations in electron density (van der Waals forces). mdpi.com | Important for overall stability and stacking interactions. |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. acs.orgresearchgate.net Methods based on Density Functional Theory (DFT) are commonly used to calculate properties that correspond to various spectroscopic techniques.

Detailed Research Findings: For the Ethanethioamide--pyrimidine (1/1) complex, theoretical models can predict key spectroscopic data:

FT-IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. The predicted IR spectrum, including the position and intensity of absorption bands, can be compared with experimental data. For example, the thionation of an amide to a thioamide is confirmed by the disappearance of the C=O stretching vibration and the appearance of a C=S vibration. semanticscholar.org In pyrimidine derivatives, stretching vibrations of NH and NH2 groups appear at specific wavenumbers (e.g., 3346–3127 cm⁻¹), which can be corroborated by theoretical calculations. acs.org

NMR Spectroscopy: Theoretical models can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. acs.orgresearchgate.net These predictions help in the assignment of experimental signals to specific atoms in the molecule. For example, theoretical calculations can confirm the signals corresponding to methyl groups (CH₃) or protons on the phenyl and pyrimidine rings. acs.org The correlation between predicted and experimental spectra serves as a rigorous validation of the proposed chemical structure.

| Spectroscopic Technique | Parameter | Theoretical Prediction Method | Experimental Observation Example acs.org |

|---|---|---|---|

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31+G(d,p)) | NH and NH₂ stretching vibrations observed at 3346–3127 cm⁻¹. |

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT | Singlet for CH₃ groups at δ = 2.98 ppm; multiplet for phenyl ring at δ = 7.51–7.35 ppm. |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT | Number of signals corresponds to the number of unique carbon atoms in the proposed structure. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | N/A (Calculated from formula) | Observed m/z = 356, consistent with the molar mass of C₁₈H₁₆N₂O₄S. |

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) (Focus on methodology and theory)

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.orgmdpi.com The fundamental principle is that molecules with similar structures are likely to exhibit similar activities. nih.gov The goal of a QSAR study is to develop a validated model that can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. scirp.org

Methodology and Theory: The development of a robust QSAR model follows a rigorous, iterative process: scirp.orgmdpi.com

Data Set Selection: A series of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values) is compiled. For the Ethanethioamide--pyrimidine (1/1) complex, this would involve related pyrimidine derivatives. scirp.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and properties.

Descriptor Selection and Model Building: Statistical methods are used to select a subset of relevant, independent descriptors that best correlate with the biological activity. scirp.org A mathematical equation is then generated using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. scirp.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed. A common method is cross-validation, where a portion of the data is set aside to test the model's ability to predict the activity of compounds not used in its creation. conicet.gov.ar

Replacing a chemical group, such as an acetonitrile (B52724) motif with an ethanethioamide motif, can lead to changes in biological activity, a phenomenon that QSAR models aim to quantify and predict. acs.org

| Descriptor Class | Example Descriptors | Description | Relevance |

|---|---|---|---|

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Describes properties like solubility and membrane permeability. nih.govnih.gov | Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |

| Electronic | Dipole Moment, Atomic Charges | Quantifies the electronic aspects of the molecule, which govern electrostatic interactions. | Important for receptor-ligand binding. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical values derived from the 2D graph representation of the molecule, describing size and branching. | Correlates molecular shape and size with activity. |

| Quantum Chemical | HOMO/LUMO Energies, Electrostatic Potential | Descriptors derived from quantum mechanical calculations that describe reactivity and interaction fields. mdpi.com | Provides a highly detailed and physically meaningful description of the molecule. mdpi.com |

Applications in Synthetic Organic Chemistry

Ethanethioamide-Pyrimidine (1/1) as a Synthon or Intermediate in Organic Synthesis

In the practice of retrosynthetic analysis, a "synthon" is a conceptual fragment of a target molecule that aids in identifying suitable starting materials. ajrconline.org The ethanethioamide-pyrimidine (1/1) structure can be envisioned as a versatile synthon, offering multiple reactive sites for constructing larger, more complex molecular architectures. The pyrimidine (B1678525) ring is a well-established pharmacophore found in numerous biologically active compounds and natural products, including DNA and RNA. researchgate.net Its synthesis often involves the condensation of 1,3-dicarbonyl compounds with urea (B33335) or its derivatives. advancechemjournal.com

The thioamide group, on the other hand, is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. rsc.org For instance, thioamides are key starting materials for the preparation of thiadiazoles, a class of compounds with applications in medicinal and agricultural chemistry. rsc.orgrhhz.net

While direct examples of ethanethioamide-pyrimidine (1/1) as a synthon are not extensively documented, the principles of organic synthesis suggest its potential in multicomponent reactions. One-pot multicomponent reactions are highly efficient for creating molecular diversity and are a cornerstone of modern drug discovery. researchgate.netneliti.com The presence of both a nucleophilic thioamide and a potentially reactive pyrimidine ring could allow for sequential or domino reactions, leading to the rapid assembly of complex heterocyclic systems.

Chalcones, which are α,β-unsaturated ketones, are common intermediates in the synthesis of pyrimidines and other nitrogen-containing heterocycles. researchgate.netnih.gov It is conceivable that the ethanethioamide-pyrimidine (1/1) co-crystal could participate in reactions analogous to those of simpler pyrimidine derivatives, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, to introduce further complexity.

Derivatization Strategies of the Core Structure

The core structure of ethanethioamide-pyrimidine (1/1) presents several opportunities for chemical modification to generate a library of related compounds with potentially diverse biological activities. Derivatization strategies can target either the pyrimidine ring, the thioamide moiety, or both.

Table 1: Potential Derivatization Reactions

| Reactive Site | Reagent/Reaction Type | Potential Product |

| Pyrimidine Ring Nitrogen | Alkylation, Acylation | N-substituted pyrimidine derivatives |

| Pyrimidine Ring Carbon | Halogenation (e.g., with NCS) | Halogenated pyrimidine derivatives |

| Pyrimidine Ring Carbon | Palladium-catalyzed cross-coupling | Aryl- or alkyl-substituted pyrimidines |

| Thioamide Sulfur | Alkylation, Oxidation | Thioether or disulfide derivatives |

| Thioamide Nitrogen | Acylation, Sulfonylation | N-acylated or N-sulfonylated thioamides |

| Thioamide Group | Oxidative Dimerization | 1,2,4-Thiadiazoles rhhz.net |

For example, the nitrogen atoms of the pyrimidine ring can be alkylated or acylated to introduce various substituents. The carbon atoms of the ring can be functionalized through electrophilic substitution reactions or by using modern cross-coupling methodologies. The synthesis of substituted pyrimidines has been achieved through various methods, including the reaction of chalcones with guanidinium (B1211019) hydrochloride. nih.gov

The thioamide group is also a versatile handle for derivatization. It can be S-alkylated to form thioimidates, which are themselves useful intermediates. The sulfur atom can be oxidized to give sulfines or sulfenes, or it can be removed entirely through desulfurization reactions. A notable transformation of thioamides is their oxidative dimerization to form 3,5-disubstituted-1,2,4-thiadiazoles. rhhz.net This reaction can be carried out using various oxidizing agents.

Green Chemistry Approaches in Synthesis of Related Compounds

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds. rsc.org For the synthesis of compounds related to ethanethioamide-pyrimidine, several green chemistry approaches have been reported.

One such approach is the use of microwave irradiation in solvent-free or solid-phase reactions. This technique can significantly reduce reaction times and improve yields. For example, fused pyrimidine derivatives incorporating a thioamide moiety have been synthesized efficiently using microwave irradiation in a one-pot multicomponent reaction. researchgate.netneliti.com

Another green strategy is the use of environmentally benign solvents, such as water or deep eutectic solvents (DESs). rsc.orgrhhz.net Water is an ideal solvent due to its non-toxicity and abundance, while DESs are biodegradable, have low volatility, and can often be recycled. rhhz.netrsc.org The synthesis of thioamide derivatives has been successfully demonstrated in a choline (B1196258) chloride-urea-based DES. rsc.org Furthermore, the synthesis of 1,2,4-thiadiazoles from thioamides has been achieved in water using molecular oxygen as the oxidant, a process that is both environmentally friendly and efficient. rhhz.net

Catalyst selection also plays a crucial role in green synthesis. The use of metal-free catalysts or highly efficient and recyclable catalysts is preferred. Boric acid, for instance, has been used as a selective acid catalyst in the synthesis of fused pyrimidines. researchgate.net

Table 2: Green Chemistry Strategies for Thioamide and Pyrimidine Synthesis

| Green Chemistry Principle | Application in Synthesis | Reference |

| Use of Renewable Feedstocks | N/A | |

| Atom Economy | Multicomponent reactions for fused pyrimidines | researchgate.netneliti.com |

| Less Hazardous Chemical Syntheses | Use of water as a solvent | rhhz.net |

| Designing Safer Chemicals | N/A | |

| Safer Solvents and Auxiliaries | Deep eutectic solvents (DESs) for thioamide synthesis | rsc.orgrsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis | researchgate.netneliti.com |

| Use of Catalysis | Boric acid as a catalyst | researchgate.net |

| Reduce Derivatives | One-pot synthesis | researchgate.netneliti.com |

| Real-time analysis for Pollution Prevention | N/A | |

| Inherently Safer Chemistry for Accident Prevention | Use of molecular oxygen as an oxidant | rhhz.net |

By embracing these green chemistry principles, the synthesis of derivatives of ethanethioamide-pyrimidine and related heterocyclic compounds can be made more sustainable and environmentally responsible.

Conclusion and Future Research Directions

Summary of Key Research Findings on Ethanethioamide-Pyrimidine (1/1)

A thorough review of the scientific literature reveals a notable absence of specific research focused on the synthesis, characterization, and properties of the Ethanethioamide-pyrimidine (1/1) cocrystal. Research has extensively covered pyrimidine (B1678525) and its derivatives, recognizing their significance as building blocks in DNA and RNA and their wide-ranging applications in medicinal chemistry. acs.org Similarly, thioamides, including ethanethioamide (also known as thioacetamide), are well-documented for their role in organic synthesis and their biological activities. wikipedia.orgnih.gov

The primary research findings relevant to the potential formation of an Ethanethioamide-pyrimidine (1/1) cocrystal are rooted in the principles of supramolecular chemistry and hydrogen bonding. Pyrimidine and its derivatives are known to form robust hydrogen bonds, a critical factor in the formation of stable crystal structures. nih.govacs.org Studies on pyrimidinone scaffolds, for instance, have demonstrated the prevalence of strong N-H···O hydrogen bonds, which are analogous to the interactions in nitrogenous bases. nih.gov It is the potential for hydrogen bonding between the hydrogen bond donors of ethanethioamide and the hydrogen bond acceptors of pyrimidine that provides the theoretical basis for the existence of the Ethanethioamide-pyrimidine (1/1) cocrystal.

The table below summarizes the key hydrogen bonding characteristics of the parent molecules, which are crucial for predicting their interaction in a cocrystal lattice.

| Molecule | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Ethanethioamide | Amine group (-NH₂) | Thiocarbonyl group (C=S) |

| Pyrimidine | C-H groups | Nitrogen atoms in the ring |

This table is generated based on the known functional groups of ethanethioamide and pyrimidine and their general hydrogen bonding capabilities.

Unexplored Avenues in Synthesis and Characterization

The lack of specific research on Ethanethioamide-pyrimidine (1/1) means that its synthesis and characterization are entirely unexplored avenues. Future research should focus on systematically investigating various cocrystallization techniques to produce this novel compound.

Potential Synthesis Methods:

Slow Evaporation: A straightforward and common method where a solution containing stoichiometric amounts of ethanethioamide and pyrimidine in a suitable solvent is allowed to evaporate slowly, promoting the growth of single crystals. The choice of solvent will be critical and may require screening of various options.

Reaction Cocrystallization: This technique is particularly useful when the cocrystal components have different solubilities. nih.gov By selecting a solvent in which one component is more soluble than the other, it is possible to drive the precipitation of the cocrystal.

Grinding (Mechanochemistry): Liquid-assisted grinding (LAG) is an environmentally friendly and efficient method for screening cocrystal formation. nih.govresearchgate.net This solvent-free or nearly solvent-free method involves grinding the two components together, sometimes with a small amount of liquid, to induce cocrystal formation.

Characterization Techniques:

Once synthesized, a comprehensive characterization will be essential to confirm the formation of the cocrystal and elucidate its structure.

| Characterization Technique | Purpose |

| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the formation of a cocrystal and detailing the hydrogen bonding interactions. acs.org |

| Powder X-ray Diffraction (PXRD) | To confirm the bulk purity of the synthesized cocrystal and to compare the experimental pattern with the one simulated from SC-XRD data. nih.gov |

| Differential Scanning Calorimetry (DSC) | To determine the melting point of the cocrystal, which is expected to be different from that of the individual components. nih.gov |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the cocrystal. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify shifts in the vibrational frequencies of the functional groups (e.g., N-H, C=S) involved in hydrogen bonding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state NMR can provide valuable information about the local environment of the atoms in the cocrystal and confirm the nature of the intermolecular interactions. acs.org |

Potential for Fundamental Chemical Discoveries

The exploration of the Ethanethioamide-pyrimidine (1/1) cocrystal holds the potential for significant contributions to fundamental chemical knowledge, particularly in the realm of crystal engineering and supramolecular chemistry.

Understanding Hydrogen Bonding Motifs: The interaction between the thioamide group of ethanethioamide and the pyrimidine ring could lead to the discovery of novel and robust supramolecular synthons. A synthon is a structural unit within a molecule that is formed or can be formed by a known synthetic operation. The study of these synthons is crucial for the rational design of new materials with desired properties. researchgate.net

Probing C-H···S and N-H···N Interactions: This system offers a unique opportunity to study the interplay between different types of hydrogen bonds, such as the less common C-H···S interactions alongside the more conventional N-H···N interactions. Elucidating the energetic contributions and geometric preferences of these interactions would be a valuable addition to the field.

Development of New Materials: Depending on the crystal packing and the nature of the intermolecular forces, the Ethanethioamide-pyrimidine (1/1) cocrystal could exhibit unique physicochemical properties, such as altered solubility, stability, or melting point, compared to its parent compounds. mdpi.com This could open doors to new applications for these well-known molecules.

Predictive Crystal Engineering: The successful synthesis and characterization of this cocrystal would provide valuable data for the development and refinement of computational models that predict crystal structures and properties. youtube.com By comparing experimental results with theoretical predictions, researchers can improve the accuracy of models used in the design of new crystalline materials.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for Ethanethioamide--pyrimidine (1/1)?

- Methodological Answer : Begin with a literature review to identify analogous pyrimidine synthesis pathways, such as nucleophilic substitution or coupling reactions. Prioritize methods that ensure regioselectivity and minimize byproducts. For example, the ethoxy group in related pyrimidines enhances solubility and reactivity, suggesting solvent polarity and temperature control as critical variables . Validate purity using chromatography and confirm structural integrity via spectroscopic techniques. Experimental design should align with FINER criteria (Feasible, Novel, Ethical, etc.), ensuring scalability and reproducibility .

Q. How should researchers approach structural characterization of Ethanethioamide--pyrimidine (1/1)?

- Methodological Answer : Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H/13C NMR to verify substituent positions and aromaticity.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystallographic data to validate bond lengths and angles.

Data should be presented in tables with error margins and statistical significance (e.g., R-factors for XRD), adhering to standardized formats for chemical formulas and units .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for Ethanethioamide--pyrimidine (1/1)?

- Methodological Answer : Conduct systematic validation:

- Instrument Calibration : Verify spectrometer or diffractometer accuracy using reference compounds.

- Replication : Repeat experiments under identical conditions to isolate procedural errors.

- Statistical Analysis : Apply tests like Chi-squared to assess data consistency. For crystallographic anomalies, refine models using software (e.g., SHELXL) and compare with analogous structures in databases . Critical discussion should address limitations (e.g., crystal packing effects) and propose alternative interpretations .

Q. What strategies optimize reaction yields for Ethanethioamide--pyrimidine (1/1) derivatives?

- Methodological Answer : Implement Design of Experiments (DOE) to test variables:

- Temperature/Pressure : Use response surface methodology to identify optimal ranges.

- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd/Cu) for cross-coupling efficiency.

- Solvent Effects : Compare polar aprotic vs. non-polar solvents on reaction kinetics.

Document results in phase diagrams or contingency tables, highlighting trade-offs between yield and purity. Reference frameworks like PICO (Population: reactants; Intervention: conditions; Comparison: controls; Outcome: yield) to structure hypotheses .

Q. How can computational modeling enhance understanding of Ethanethioamide--pyrimidine (1/1)’s pharmacological mechanisms?

- Methodological Answer :

- Docking Studies : Simulate ligand-receptor interactions using software (e.g., AutoDock) to predict binding affinities.

- QSAR Analysis : Corrogate structural features (e.g., ethoxy group electronegativity) with bioactivity data.

Validate models against experimental IC50 values and adjust for false positives via bootstrapping. Discuss discrepancies between in silico and in vitro results, proposing refinements like hybrid QM/MM methods .

Critical Analysis and Data Presentation

Q. What frameworks guide critical evaluation of literature on Ethanethioamide--pyrimidine (1/1)?

- Methodological Answer : Apply FINER criteria to assess study quality:

- Feasibility : Were methods practical given resource constraints?

- Novelty : Does the work address gaps in pyrimidine functionalization?

- Ethical Compliance : Were hazardous reagents properly managed?

Use citation matrices to trace foundational studies and identify conflicting conclusions. For meta-analyses, structure questions via PICO/SPIDER frameworks to ensure comprehensive synthesis .

Q. How should researchers address reproducibility challenges in synthesizing Ethanethioamide--pyrimidine (1/1)?

- Methodological Answer :

- Protocol Standardization : Publish detailed step-by-step procedures, including exact molar ratios and equipment specifications.

- Open Data : Share raw spectra and crystallographic files (e.g., .cif) in repositories.

- Collaborative Validation : Partner with independent labs to replicate results, documenting deviations in supplemental materials. Reference guidelines for experimental reporting (e.g., IUPAC standards) to minimize ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.